1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Overview
Description
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone: is a complex organic compound that features a benzodioxole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the following steps:
Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be synthesized from catechol through a series of reactions including formylation.
Synthesis of 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole: This intermediate can be prepared by reacting ethyl isothiocyanate with ethyl acetoacetate under basic conditions.
Hydrazone Formation: The final step involves the condensation of 1,3-Benzodioxole-5-carbaldehyde with 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: 5-ethyl-4-hydroxy-4,5-dihydro-1,3-thiazole.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exerts its effects involves:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-yl)hydrazone
Uniqueness
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to the presence of the ethyl group on the thiazole ring, which can influence its reactivity and interaction with biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-11-12(17)15-13(20-11)16-14-6-8-3-4-9-10(5-8)19-7-18-9/h3-6,11H,2,7H2,1H3,(H,15,16,17)/b14-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYINBDDEUQXFI-MKMNVTDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=NN=CC2=CC3=C(C=C2)OCO3)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=N\N=C\C2=CC3=C(C=C2)OCO3)/S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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